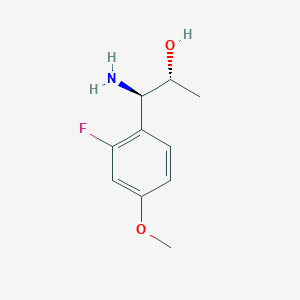
7,8-Difluorochroman-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Difluorochroman-4-OL is a chemical compound with the molecular formula C9H8F2O2 It is a derivative of chroman, characterized by the presence of two fluorine atoms at the 7th and 8th positions and a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluorochroman-4-OL typically involves the use of 5,7-difluorochroman-4-one as a substrate. The key step in the synthesis is an asymmetric reduction reaction, which is carried out in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. This enzymatic reaction is highly efficient, offering good chiral selectivity and a high conversion rate .
Industrial Production Methods
For industrial production, the process is designed to be environmentally friendly, using only small amounts of organic solvents and operating under mild reaction conditions. This makes the process suitable for large-scale production, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7,8-Difluorochroman-4-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced back to its alcohol form from the corresponding ketone.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of this compound typically yields 7,8-difluorochroman-4-one .
Scientific Research Applications
7,8-Difluorochroman-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-Difluorochroman-4-OL involves its interaction with specific molecular targets. For instance, in the context of its use as an intermediate in pharmaceutical synthesis, it acts by inhibiting the H+/K±ATPase enzyme, which is crucial for gastric acid secretion. This inhibition is competitive and reversible, making it a potent agent in the treatment of acid-related diseases .
Comparison with Similar Compounds
Similar Compounds
5,7-Difluorochroman-4-OL: Similar in structure but differs in the position of fluorine atoms.
Chromanol Derivatives: These compounds share the chroman backbone but have different substituents.
Uniqueness
7,8-Difluorochroman-4-OL is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C9H8F2O2 |
|---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
7,8-difluoro-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H8F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7,12H,3-4H2 |
InChI Key |
SQQOGYPLZYJAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1O)C=CC(=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)



![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052067.png)






![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)

